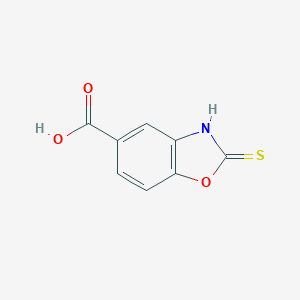

2-Mercaptobenzooxazole-5-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-sulfanylidene-3H-1,3-benzoxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-6-5(3-4)9-8(13)12-6/h1-3H,(H,9,13)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGDWCNTMFYFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355946 | |

| Record name | 2-mercaptobenzooxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7341-98-2 | |

| Record name | 2-mercaptobenzooxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Mercaptobenzooxazole 5 Carboxylic Acid

Strategies for the Construction of the Benzoxazole (B165842) Core

The formation of the benzoxazole ring system is a critical step in the synthesis of 2-Mercaptobenzooxazole-5-carboxylic acid. Various strategies have been developed, primarily centered around cyclocondensation reactions and ring-closing methods that incorporate the sulfur atom.

Cyclocondensation Approaches

Cyclocondensation reactions represent a classical and widely utilized approach for the synthesis of the benzoxazole core. This methodology typically involves the reaction of a 2-aminophenol derivative with a one-carbon synthon. In the context of this compound, the key precursor is 4-amino-3-hydroxybenzoic acid.

A primary method for the direct synthesis of 2-mercaptobenzoxazoles is the reaction of a 2-aminophenol with carbon disulfide humanjournals.com. In this reaction, 4-amino-3-hydroxybenzoic acid is treated with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. The reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the desired this compound.

Table 1: Reaction Conditions for Cyclocondensation of 4-amino-3-hydroxybenzoic acid with Carbon Disulfide

| Reagent | Base | Solvent | Temperature | Reaction Time | Yield |

| Carbon Disulfide | Potassium Hydroxide | Ethanol | Reflux | 3-4 hours | Good |

Alternative cyclocondensation strategies involve the reaction of 2-aminophenols with carboxylic acids or their derivatives. While not directly incorporating the mercapto group in the initial step, these methods are fundamental to benzoxazole synthesis. For instance, the condensation of 2-aminophenol with various carboxylic acids can be achieved under microwave irradiation, often without the need for a catalyst or solvent thieme-connect.comeurekaselect.combenthamdirect.com. This approach offers a rapid and efficient route to 2-substituted benzoxazoles. To arrive at the target molecule using this strategy, a post-cyclization step to introduce the mercapto group would be necessary.

Ring-Closing Reactions with Sulfur Incorporation

More advanced methodologies focus on the simultaneous formation of the benzoxazole ring and the incorporation of the sulfur atom in a single synthetic step. These methods often utilize elemental sulfur as a key reagent.

One such approach involves the sulfur-promoted oxidative condensation of 2-aminophenols with aldehydes chemistryviews.orgresearchgate.netnih.gov. In this scenario, a suitably protected 4-amino-3-hydroxybenzaldehyde could be reacted with a 2-aminophenol in the presence of elemental sulfur. The reaction, typically catalyzed by a base like sodium sulfide in a solvent such as DMSO, proceeds through the formation of a Schiff base intermediate, followed by an oxidative cyclization where sulfur acts as the oxidant, leading to the benzoxazole ring with concomitant incorporation of a sulfur-containing group at the 2-position chemistryviews.orgresearchgate.net. While this method primarily yields 2-substituted benzoxazoles, modifications could potentially lead to the desired 2-mercapto derivative.

Another strategy involves the reaction of o-aminophenols with ketones in the presence of elemental sulfur and an organic base, which provides a route to 2-alkylbenzoxazoles organic-chemistry.org. The adaptation of this method to incorporate a carboxylic acid functionality and a mercapto group would require careful selection of starting materials and reaction conditions.

Selective Functionalization and Carboxylation Techniques at Position-5

The introduction of the carboxylic acid group at the 5-position of the benzoxazole ring is a crucial step that can be achieved either through direct carboxylation of the heterocyclic core or by functionalizing a pre-existing benzoxazole derivative.

Direct Carboxylation Methods

Direct C-H carboxylation of heterocycles using carbon dioxide (CO2) as a C1 source is an attractive and atom-economical method researchgate.net. This approach avoids the use of pre-functionalized substrates and harsh reagents. Research has demonstrated the direct carboxylation of benzoxazole derivatives, which can be achieved using a copper catalyst in the presence of a suitable base researchgate.net.

For the synthesis of this compound, this would involve the direct carboxylation of 2-mercaptobenzoxazole (B50546). The reaction would likely proceed via a C-H activation at the electron-rich 5-position of the benzoxazole ring, followed by the insertion of CO2. The efficiency of this reaction would depend on the choice of catalyst, base, and reaction conditions to overcome the thermodynamic stability of CO2 researchgate.net.

Table 2: Potential Conditions for Direct Carboxylation of 2-Mercaptobenzoxazole

| CO2 Source | Catalyst | Base | Solvent | Temperature |

| CO2 gas | [(IPr)CuOH] complex | Cs2CO3 | N,N-Dimethylformamide | 100-120 °C |

Post-Cyclization Functionalization

An alternative to direct carboxylation is the functionalization of a pre-formed 2-mercaptobenzoxazole ring. This approach relies on electrophilic aromatic substitution reactions to introduce the carboxylic acid group at the desired position.

The Friedel-Crafts reaction is a classic method for the acylation or alkylation of aromatic rings wikipedia.orglscollege.ac.inlibretexts.orgyoutube.com. A Friedel-Crafts acylation of 2-mercaptobenzoxazole using oxalyl chloride or a similar reagent, followed by hydrolysis, could potentially introduce the carboxylic acid group at the 5-position. However, the success of this reaction is highly dependent on the directing effects of the existing substituents on the benzoxazole ring. The electron-donating nature of the oxygen and nitrogen atoms in the oxazole (B20620) ring would likely direct electrophilic substitution to the 5- and 7-positions. The presence of the mercapto group at the 2-position could also influence the regioselectivity. Careful optimization of the Lewis acid catalyst and reaction conditions would be necessary to achieve selective carboxylation at the 5-position and to avoid potential side reactions.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles have been applied to the synthesis of benzoxazole derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency jetir.orgresearchgate.net.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions eurekaselect.combenthamdirect.comresearchgate.netbohrium.com. The direct condensation of 2-aminophenols with carboxylic acids to form benzoxazoles can be significantly enhanced under microwave irradiation, often proceeding in high yields with reduced reaction times and without the need for solvents or catalysts thieme-connect.com. This technology could be applied to the cyclocondensation step in the synthesis of this compound.

Ultrasound-assisted synthesis is another green technique that has been successfully employed for the synthesis of benzoxazole derivatives ias.ac.innih.govresearchgate.netnih.govmdpi.com. Sonication can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures. The synthesis of benzoxazoles from o-aminophenols and aldehydes has been shown to be efficient under ultrasonic irradiation, often using heterogeneous catalysts that can be easily recovered and reused ias.ac.in. These methods offer a promising avenue for the environmentally benign synthesis of the target molecule.

Table 3: Comparison of Conventional and Green Synthetic Approaches for Benzoxazole Synthesis

| Method | Conditions | Advantages | Disadvantages |

| Conventional Heating | High temperatures, long reaction times, often requires catalysts and organic solvents. | Well-established methods. | High energy consumption, potential for hazardous waste. |

| Microwave-Assisted | Rapid heating, shorter reaction times, often solvent-free. thieme-connect.comeurekaselect.com | Increased reaction rates, higher yields, energy efficient. | Requires specialized equipment. |

| Ultrasound-Assisted | Sonication, often at room temperature, can use green solvents. ias.ac.inresearchgate.net | Enhanced reaction rates, milder conditions, improved yields. | Can have limitations in scalability. |

Solvent-Free Reaction Conditions

Modern synthetic chemistry emphasizes the reduction or elimination of volatile organic solvents to minimize environmental impact. Solvent-free and microwave-assisted synthesis have emerged as powerful techniques in the preparation of benzoxazole derivatives. researchgate.netscienceandtechnology.com.vn These methods often lead to shorter reaction times, higher yields, and simplified work-up procedures.

One advanced approach involves the microwave-assisted condensation of 2-aminophenols with aromatic aldehydes using iodine as an oxidant under solvent-free conditions, which can be adapted for the synthesis of the target scaffold. scienceandtechnology.com.vn Microwave irradiation provides rapid and uniform heating, accelerating the rate of reaction significantly compared to conventional methods. eurekaselect.commdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzoxazole Formation This table presents generalized data for benzoxazole synthesis to illustrate the advantages of microwave-assisted techniques.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours (e.g., 3-8 hours) | Minutes (e.g., 5-30 minutes) researchgate.net |

| Energy Consumption | High | Low mdpi.com |

| Solvent Use | Often requires high-boiling point solvents | Can often be performed solvent-free scienceandtechnology.com.vn |

| Product Yield | Moderate to Good | Good to Excellent scienceandtechnology.com.vn |

Catalytic Systems for Enhanced Efficiency

The efficiency of benzoxazole synthesis can be dramatically improved through the use of catalysts. A variety of catalytic systems have been developed that offer milder reaction conditions and broader substrate scope. organic-chemistry.org These catalysts facilitate the key cyclization step, often lowering the activation energy required for the reaction.

Prominent catalytic systems include:

Copper Salts: Copper(I) iodide (CuI) has been effectively used in combination with Brønsted acids to catalyze the cyclization of 2-aminophenols with various precursors. organic-chemistry.org

Lewis Acids: Samarium triflate has been employed as a reusable and water-tolerant Lewis acid catalyst for the synthesis of benzoxazoles in aqueous media, representing a green chemistry approach. organic-chemistry.org

Ionic Liquids: Deep eutectic solvents (DES), such as those based on choline chloride, and imidazolium salts have been used as both catalysts and reaction media, promoting efficient and environmentally benign synthesis. bohrium.commdpi.comnih.gov

Nanoparticle Catalysis: Magnetic nanoparticles functionalized with an imidazolium ionic liquid have been developed as a highly efficient and recyclable catalyst for benzoxazole synthesis under solvent-free sonication. researchgate.net

Table 2: Overview of Catalytic Systems for Benzoxazole Synthesis

| Catalyst Type | Example | Key Advantages |

|---|---|---|

| Transition Metal | Copper Iodide (CuI) | Mild conditions, high tolerance for functional groups. organic-chemistry.org |

| Lewis Acid | Samarium Triflate (Sm(OTf)₃) | Reusable, effective in aqueous media. organic-chemistry.org |

| Ionic Liquid | Imidazolium Chlorozincate | Acts as both catalyst and solvent, mild conditions. researchgate.net |

| Nanocatalyst | LAIL@MNP¹ | High efficiency, recyclability, solvent-free conditions. researchgate.net |

¹LAIL@MNP: Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles.

Atom Economy and Sustainability Assessments

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The classical synthesis of this compound from 3-amino-4-hydroxybenzoic acid and carbon disulfide involves the formation of byproducts, impacting its atom economy.

The reaction can be represented as: C₇H₇NO₃ + CS₂ → C₈H₅NO₃S + H₂S

Table 3: Atom Economy Calculation for the Synthesis of this compound

| Component | Formula | Molecular Weight (g/mol) |

|---|---|---|

| 3-amino-4-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 |

| Carbon disulfide | CS₂ | 76.14 |

| Total Reactant Mass | 229.28 | |

| This compound | C₈H₅NO₃S | 195.19 |

| Hydrogen Sulfide (Byproduct) | H₂S | 34.08 |

| Atom Economy (%)¹ | 85.13% |

¹Calculation: (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100. This calculation assumes H₂S as the only byproduct for simplicity.

Preparation of this compound Derivatives

The structure of this compound features two primary reactive sites for derivatization: the carboxylic acid group and the thiol (mercapto) group. Additionally, the aromatic ring can undergo electrophilic substitution.

Esterification and Amidation Reactions

The carboxylic acid functional group is readily converted into esters and amides, which are common modifications in medicinal chemistry to alter properties like solubility and bioavailability.

Esterification: This can be achieved through methods like Fischer esterification, where the carboxylic acid is refluxed with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst (e.g., H₂SO₄). The methyl ester of the title compound is a known derivative. chemicalbook.com

Amidation: Amide derivatives can be prepared by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine.

Table 4: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents | Resulting Derivative |

|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 2-mercaptobenzooxazole-5-carboxylate |

| Amidation | 1. SOCl₂ 2. Diethylamine ((C₂H₅)₂NH) | N,N-diethyl-2-mercaptobenzooxazole-5-carboxamide |

Thiol Group Modifications (e.g., Alkylation, Acylation)

The thiol group (-SH) is nucleophilic and can be easily modified through alkylation and acylation to form thioethers and thioesters, respectively. These reactions are well-documented for the parent 2-mercaptobenzoxazole scaffold. mdpi.com

S-Alkylation: Reaction with alkyl halides (e.g., ethyl chloroacetate) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone yields the corresponding S-alkylated derivative. mdpi.comhumanjournals.com

S-Acylation: Treatment with acyl chlorides (e.g., chloroacetyl chloride) leads to the formation of a thioester at the sulfur atom.

Table 5: Examples of Thiol Group Modifications

| Modification | Reagent | Product Type |

|---|---|---|

| Alkylation | Ethyl chloroacetate | Thioether (S-CH₂COOC₂H₅) |

| Acylation | Chloroacetyl chloride | Thioester (S-C(O)CH₂Cl) |

| Alkylation | Benzyl bromide | Thioether (S-CH₂Ph) |

Halogenation and Nitration Studies

The benzene (B151609) portion of the benzoxazole ring system can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by the existing substituents. The fused oxazole ring generally directs substitution to the benzene ring.

Nitration: Aromatic nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. For the benzoxazole ring, nitration preferentially occurs at the 5- or 6-positions. researchgate.net Given that the 5-position is already occupied by a carboxylic acid (a meta-director), nitration would be expected to occur at the positions meta to the carboxyl group and ortho/para to the activating oxygen atom of the oxazole ring, likely the 6- or 4-positions.

Halogenation: Direct halogenation (e.g., with Br₂ or Cl₂) requires a Lewis acid catalyst such as FeBr₃ or AlCl₃. Transition metal-catalyzed C-H activation has also been explored for the regioselective halogenation of benzoxazole derivatives. researchgate.net The position of halogenation would similarly be influenced by the directing effects of the existing groups.

Table 6: Conditions for Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile | Likely Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Position 6 or 4 |

| Bromination | Br₂, FeBr₃ | Br⁺ | Position 6 or 4 |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | Position 6 or 4 |

Chemical Reactivity and Mechanistic Pathways of 2 Mercaptobenzooxazole 5 Carboxylic Acid

Tautomerism Studies: Thione-Thiol Equilibrium

The chemical behavior of 2-Mercaptobenzooxazole-5-carboxylic acid is significantly influenced by the existence of a tautomeric equilibrium between its thione and thiol forms. This equilibrium involves the migration of a proton between the sulfur and nitrogen atoms of the heterocyclic ring. Theoretical studies, employing density functional theory (DFT), have been conducted on analogous compounds like 2-mercaptobenzoxazole (B50546) to elucidate the stability of these tautomers. researchgate.netsioc-journal.cn

Calculations indicate that the thione form is generally the more stable tautomer, both in the gas phase and in various solvents. researchgate.netsioc-journal.cn The stability of the thione tautomer is attributed to the formation of strong hydrogen-bonded complexes, which play a crucial role in the proton transfer processes. researchgate.netsioc-journal.cn The solvent environment can influence the position of the equilibrium. For instance, in some related benzoxazole (B165842) systems, an increase in solvent polarity can shift the equilibrium towards the keto (thione) tautomer. researchgate.net

| Tautomeric Form | Structural Features | Relative Stability |

|---|---|---|

| Thione | C=S double bond, N-H bond | Generally more stable |

| Thiol | C-S single bond, S-H bond, C=N double bond | Generally less stable |

Electrophilic Aromatic Substitution Reactions on the Benzoxazole Ring

The benzoxazole ring system is susceptible to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. masterorganicchemistry.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reactivity and regioselectivity of these substitutions are governed by the electronic properties of the benzoxazole ring and any existing substituents. The presence of the heteroatoms (nitrogen and oxygen) and the fused benzene (B151609) ring influences the electron density distribution, directing incoming electrophiles to specific positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For the benzoxazole ring, the substitution pattern can be influenced by the reaction conditions and the nature of the electrophile. For instance, in the synthesis of related benzoxazole derivatives, various substituted aldehydes can be used to introduce different groups onto the aromatic ring. nih.govnih.gov The synthesis of 2-substituted benzoxazoles can be achieved through methods like the triflic anhydride-promoted electrophilic activation of tertiary amides. mdpi.com

The carboxylic acid group at the 5-position of this compound is an electron-withdrawing group, which will deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to the meta-position relative to the carboxyl group.

Nucleophilic Reactivity of the Carboxyl Group and Thiol Moiety

Both the carboxyl group and the thiol moiety of this compound can act as nucleophiles, participating in a variety of chemical transformations.

The carboxyl group can undergo nucleophilic acyl substitution reactions, where the hydroxyl group is replaced by another nucleophile. pressbooks.pub However, the hydroxyl group is a poor leaving group, so these reactions often require activation of the carbonyl group. msu.edulibretexts.org This can be achieved by protonation in the presence of a strong acid or by converting the hydroxyl group into a better leaving group, for example, by reaction with thionyl chloride to form an acid chloride. libretexts.org The resulting activated carboxylic acid derivative is more susceptible to attack by nucleophiles. The reactivity of carboxylic acid derivatives generally follows the order: acyl phosphates > thioesters > esters > amides > carboxylates. libretexts.org

The thiol moiety (mercapto group) is also a potent nucleophile. The sulfur atom can readily attack electrophilic centers. For instance, the mercapto group can react with alkyl halides in alkylation reactions. researchgate.net It can also react with aldehydes or ketones. evitachem.com The nucleophilicity of the thiol group is a key aspect of its chemical reactivity and is exploited in the synthesis of various derivatives. nih.govuobaghdad.edu.iq

Redox Chemistry of the Mercapto Group

The mercapto group of this compound is redox-active. It can be oxidized to form a disulfide bond, linking two molecules of the parent compound. This oxidation can be achieved using various oxidizing agents. Conversely, the disulfide can be reduced back to the thiol. This reversible redox behavior is a characteristic feature of many thiols. researchgate.net

The redox potential of the thiol/disulfide couple is an important parameter that quantifies the ease of this transformation. Studies on related heterocyclic mercapto compounds have shown that the redox characteristics can be investigated using electrochemical methods, such as polarography. researchgate.net The formal potential of the redox reaction can be influenced by the pH of the solution due to the involvement of acid-base equilibria. researchgate.net The presence of electron-donating or electron-withdrawing groups on the heterocyclic ring can also affect the redox potential. In some N-heterocyclic carbene complexes, the ligand itself can be redox-active, undergoing reversible oxidation events. mdpi.com

Reaction Kinetics and Thermodynamic Considerations

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic factors.

Reaction Kinetics: The study of reaction rates provides insights into the reaction mechanism. For instance, kinetic studies on the nitrosation of mercapto-carboxylic acids have shown that the reactions are catalyzed by nucleophiles and follow a specific rate law. rsc.org The rate constants for these reactions can be determined using techniques like stopped-flow spectrophotometry. rsc.org Kinetic investigations of oxidation reactions, such as the conversion of 5-hydroxymethylfurfural (B1680220) to 2,5-furandicarboxylic acid, have revealed that mass transfer limitations can play a significant role, particularly in gas-liquid reactions. researchgate.net

Structure Activity Relationship Sar Studies of 2 Mercaptobenzooxazole 5 Carboxylic Acid and Its Analogs

Influence of Substituents on Biological Efficacy

The biological activity of 2-mercaptobenzooxazole derivatives can be significantly modulated by the nature of the substituents attached to the benzoxazole (B165842) ring system. Research has shown that both electron-donating and electron-withdrawing groups can alter the efficacy of these compounds, often in a target-dependent manner.

In a series of 2-mercaptobenzooxazole derivatives designed as potential multi-kinase inhibitors, the introduction of a methoxy (B1213986) group (an electron-donating group) on an attached phenyl ring resulted in potent anticancer activity. mdpi.com Specifically, compounds featuring a methoxy substituent demonstrated strong antiproliferative effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), and breast cancer (MDA-MB-231). mdpi.com For instance, a derivative with a methoxy-substituted phenyl group displayed IC50 values ranging from 2.14 to 12.87 µM across different cell lines. mdpi.com

Furthermore, the replacement of a substituted phenyl or isatin (B1672199) moiety with a pyrrole (B145914) ring system led to a significant increase in potency against the tested cancer cell lines. mdpi.com This highlights that the type of heterocyclic system linked to the 2-mercaptobenzooxazole core is a key determinant of biological efficacy. One such pyrrole-containing compound exhibited broad-spectrum antitumor activity with IC50 values of 6.83 µM (HepG2), 3.64 µM (MCF-7), and 2.14 µM (MDA-MB-231). mdpi.comnih.gov

The influence of substituents is also evident in the context of other biological targets. For example, in a study of 2-mercaptobenzimidazole (B194830) analogs as tyrosinase inhibitors, the addition of a methyl group at the 5-position of the benzimidazole (B57391) ring slightly enhanced inhibitory activity, while a methyl group at the 4-position decreased it. mdpi.com This demonstrates the nuanced effects that even simple alkyl substituents can have on biological function.

Positional Isomerism and its Impact on Activity Profiles

The position of substituents on the benzoxazole ring is a critical factor that can dramatically alter the biological activity profile of a compound. Even with the same substituent, changing its point of attachment can lead to significant differences in efficacy and selectivity, likely due to altered binding interactions with the target protein.

In the context of benzimidazole derivatives, which are structurally related to benzoxazoles, the position of substitution has been shown to be crucial for anti-inflammatory activity. nih.gov SAR analyses have indicated that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold significantly influence the anti-inflammatory effects. nih.gov Similarly, for 2-mercaptobenzimidazole analogs, the position of an electron-donating group was found to be critical for tyrosinase inhibitory activity; a substituent at position 5 enhanced activity, whereas one at position 4 diminished it. mdpi.com These findings underscore the general principle that the spatial arrangement of functional groups, dictated by positional isomerism, is a key determinant of the molecular's biological function. It is therefore highly probable that the position of the carboxylic acid group (e.g., at the 5-, 6-, or 7-position) on the 2-mercaptobenzoxazole (B50546) ring would have a profound impact on its activity profile.

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional conformation of a molecule is paramount for its ability to bind to a biological target. Conformational analysis, often aided by computational methods like molecular docking, helps to elucidate the preferred spatial arrangement of a molecule and how this geometry facilitates molecular recognition.

For 2-mercaptobenzooxazole derivatives, molecular docking studies have been employed to predict the binding modes of active compounds within the active sites of target proteins. For example, a potent multi-kinase inhibitor from this class was subjected to molecular docking simulations to understand its interaction with the active sites of EGFR, HER2, and VEGFR2 proteins. nih.gov Such studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex, providing a rationale for the observed biological activity.

The conformation of the benzoxazole ring system itself, along with its substituents, dictates how well it fits into the binding pocket of a target. Studies on other benzoxazole derivatives have used techniques like single-crystal X-ray analysis to determine their precise three-dimensional structures. nih.gov These analyses have revealed details about the planarity of the ring system and the relative orientation of substituents. For instance, in one study, a 2-substituted benzoxazole derivative was found to have a trans configuration between the chlorophenyl and benzoxazole groups with respect to the central hydrazone moiety. nih.gov This type of detailed structural information is invaluable for understanding how these molecules are recognized by their biological partners. The flexibility of certain linkers, such as the N-acylhydrazone scaffold, also plays a role, as it allows the molecule to adopt a conformation that is optimal for binding. mdpi.com

Rational Design of Enhanced Bioactive Derivatives

The development of novel 2-mercaptobenzooxazole derivatives as potential multi-kinase inhibitors serves as a prime example of rational design. mdpi.com In this work, a series of hybrid molecules were synthesized by conjugating the 2-mercaptobenzooxazole scaffold with other pharmacologically relevant moieties like substituted isatins and various heterocycles via a hydrazone linker. mdpi.com The selection of these building blocks was based on their known activities and their potential to interact with key biological targets. The N-acylhydrazone linker, for instance, was chosen because it possesses both proton donor and acceptor properties, which are often required for potent kinase inhibition. mdpi.com

The design process can also be guided by computational approaches. Molecular docking can be used to screen virtual libraries of designed compounds, prioritizing those that are predicted to have the most favorable binding interactions with the target of interest. nih.gov This in silico screening can save significant time and resources compared to synthesizing and testing every possible derivative. Furthermore, the identification of a particularly potent derivative, such as the pyrrole-containing compound 6b in one study, can serve as a new lead for further optimization. mdpi.comnih.gov Subsequent design efforts might focus on exploring different substituents on the pyrrole ring or modifying the linker to further enhance its interaction with the target kinases. This iterative cycle of design, synthesis, and biological evaluation is the hallmark of modern drug discovery.

Advanced Spectroscopic Characterization of 2 Mercaptobenzooxazole 5 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is crucial for the unambiguous assignment of all proton and carbon signals in the spectrum of 2-Mercaptobenzooxazole-5-carboxylic acid.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system and the electron-withdrawing carboxylic acid and benzoxazole (B165842) ring. The proton of the carboxylic acid group is highly deshielded and is anticipated to resonate at a significantly downfield chemical shift, often above 10-12 ppm, and may appear as a broad singlet. The mercapto (-SH) proton also has a characteristic chemical shift range, though its position and multiplicity can be influenced by solvent and concentration.

Predicted ¹H NMR Data: A predicted ¹H NMR spectrum provides estimated chemical shifts that serve as a valuable guide for experimental analysis.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H | ~8.3 | d | 1H |

| Aromatic H | ~7.9 | dd | 1H |

| Aromatic H | ~7.5 | d | 1H |

| Carboxylic Acid H | >12 | s (broad) | 1H |

| Mercapto H | Variable | s | 1H |

Note: Predicted data serves as an estimation. Actual experimental values may vary.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between 165 and 185 ppm. The carbon atom of the C=S group in the mercaptobenzoxazole ring is also expected at a downfield chemical shift. The aromatic carbons will appear in the approximate range of 110-150 ppm, with their specific shifts influenced by the substituents.

2D NMR Techniques: To definitively assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling relationships between adjacent protons in the aromatic ring, aiding in their specific assignment. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on their attached protons. For quaternary carbons, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable, as it shows correlations between protons and carbons that are two or three bonds away.

The choice of solvent can significantly influence NMR spectra, particularly for compounds with acidic protons like this compound. Protic solvents such as DMSO-d₆ or methanol-d₄ can engage in hydrogen bonding with the carboxylic acid and mercapto protons, leading to changes in their chemical shifts and potentially broader signals. In some cases, these acidic protons may undergo exchange with deuterium (B1214612) from the solvent, causing their signals to diminish or disappear, a phenomenon that can be used to confirm their identity. Aprotic solvents like chloroform-d (B32938) or acetone-d₆ are less likely to cause such extensive hydrogen bonding and exchange, often resulting in sharper signals for the acidic protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing precise molecular weight information and insights into the molecular structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight of this compound with a high degree of accuracy. This precision allows for the unambiguous determination of the elemental composition of the molecule. For a compound with the molecular formula C₈H₅NO₃S, the calculated monoisotopic mass is approximately 195.0041 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental formula.

| Parameter | Value |

| Molecular Formula | C₈H₅NO₃S |

| Calculated Monoisotopic Mass | ~195.0041 u |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. This technique provides valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of small, stable neutral molecules.

Expected Fragmentation Patterns:

Loss of CO₂: Decarboxylation of the carboxylic acid group is a common fragmentation pathway for aromatic carboxylic acids, which would result in a fragment ion with a mass corresponding to the loss of 44 Da.

Loss of H₂O: The loss of a water molecule is also a plausible fragmentation pathway.

Cleavage of the Benzoxazole Ring: Fragmentation of the heterocyclic ring system can lead to a variety of characteristic fragment ions.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| ~195 | ~151 | CO₂ | 2-Mercaptobenzoxazole (B50546) |

| ~195 | ~177 | H₂O | Dehydrated parent molecule |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: In the FTIR spectrum of this compound, several key absorption bands are expected. The O-H stretch of the carboxylic acid typically appears as a very broad band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. The C=O stretch of the carboxylic acid is a strong, sharp band typically found between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. The C=S stretching vibration of the mercapto group usually appears in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range, and C-O stretching of the oxazole (B20620) ring will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While the O-H stretch is often weak in Raman, the C=S bond, due to its polarizability, can give a strong Raman signal. The aromatic ring vibrations also typically show strong Raman scattering. The combination of FTIR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Characteristic Vibrational Frequencies:

| Functional Group | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 2500-3300 (broad) | Weak | Stretching |

| Aromatic C-H | 3000-3100 | Strong | Stretching |

| Carboxylic Acid C=O | 1680-1710 (strong) | Medium | Stretching |

| Aromatic C=C | 1450-1600 | Strong | Stretching |

| C-O (Oxazole) | 1200-1300 | Medium | Stretching |

| C=S (Thione) | 1050-1250 | Strong | Stretching |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is a powerful technique to probe the electronic transitions within a molecule, providing insights into its conjugation system. The chromophore of this compound, which is the part of the molecule that absorbs light, is the benzoxazole ring system. The presence of the thiol (-SH) and carboxylic acid (-COOH) groups as substituents can influence the absorption maxima (λmax) and the molar absorptivity (ε).

In a study on related 2-substituted benzoxazole derivatives, the UV absorption spectra were recorded in ethanol. For the parent 2-mercaptobenzoxazole, characteristic absorption bands are observed that can be attributed to π → π* transitions within the aromatic system. The addition of a carboxylic acid group at the 5-position is expected to modulate these transitions. The carboxylic acid group can act as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption.

Detailed studies on similar benzoxazole derivatives have shown absorption maxima in the range of 250-350 nm. For instance, various 2-substituted benzoxazoles exhibit absorption maxima that are dependent on the nature of the substituent at the 2-position and the solvent used. The electronic transitions are typically assigned to π → π* and n → π* transitions. The high-intensity bands are generally due to π → π* transitions, while the lower-intensity, longer-wavelength bands can be attributed to n → π* transitions, often involving the lone pairs on the nitrogen and oxygen atoms of the benzoxazole ring.

The conjugation in this compound extends over the fused ring system. The electronic spectra of such compounds are sensitive to the pH of the medium, as the deprotonation of the carboxylic acid and thiol groups can alter the electronic distribution within the molecule, leading to shifts in the absorption bands (solvatochromism).

Table 1: Representative UV-Visible Spectroscopic Data for Benzoxazole Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| 2-Mercaptobenzoxazole | Ethanol | 250, 315 | 12,000, 8,000 | π → π |

| 2-Phenylbenzoxazole | Cyclohexane | 303 | 25,100 | π → π |

| Benzoxazole | Ethanol | 268 | 3,980 | π → π* |

Note: The data presented is for related compounds and serves as an illustrative example of the expected spectroscopic behavior of this compound.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.

In the solid state, it is highly probable that this compound would exhibit extensive intermolecular hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the thiol group can also participate in hydrogen bonding. These interactions would likely lead to the formation of supramolecular architectures, such as dimers or chains. The presence of the sulfur atom also introduces the possibility of S···S or S···π interactions, which can further stabilize the crystal packing.

The determination of the crystal structure of this compound would provide invaluable data on how the molecules pack in the solid state, which influences properties such as solubility, melting point, and polymorphism.

Table 2: Illustrative Crystallographic Data for 2-Mercaptobenzoxazole

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.593 |

| b (Å) | 5.672 |

| c (Å) | 9.088 |

| β (°) | 100.19 |

| Z (molecules per unit cell) | 4 |

Source: Based on data for 2-mercaptobenzoxazole.

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity and Mixture Analysis

Hyphenated analytical techniques, which couple a separation technique with a detection method, are indispensable for the analysis of complex mixtures and the determination of purity. For a compound like this compound, which possesses both polar (carboxylic acid) and non-polar (benzoxazole ring) characteristics, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly suitable technique.

Liquid Chromatography-Mass Spectrometry (LC-MS):

In an LC-MS analysis, a liquid chromatograph first separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, reversed-phase chromatography, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid to ensure protonation of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be a common approach.

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that would be ideal for this compound, as it can readily ionize the molecule without causing significant fragmentation. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. The high resolution of modern mass spectrometers allows for the accurate determination of the molecular weight, which can confirm the identity of the compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that can be used to distinguish it from isomers.

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. However, due to the low volatility and polar nature of the carboxylic acid and thiol groups, direct analysis of this compound by GC-MS is challenging. To make the compound amenable to GC analysis, a derivatization step is typically required. This involves converting the polar -COOH and -SH groups into less polar, more volatile derivatives, for example, through esterification or silylation.

Once derivatized, the compound can be separated on a GC column and detected by the mass spectrometer. GC-MS provides excellent separation efficiency and can be used for both qualitative and quantitative analysis. The fragmentation patterns observed in the mass spectrum, typically generated by electron ionization (EI), provide a "fingerprint" that is highly specific to the compound and can be used for its unambiguous identification by comparison to a spectral library.

The use of these advanced hyphenated techniques is crucial for ensuring the purity of synthesized this compound, identifying any byproducts or impurities from the reaction mixture, and for quantifying its presence in various matrices.

Computational Chemistry and Theoretical Investigations of 2 Mercaptobenzooxazole 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecules like 2-Mercaptobenzooxazole-5-carboxylic acid. By calculating the electron density, DFT can predict a variety of chemical properties, offering insights that complement experimental findings. For analogous compounds such as 4-mercaptobenzoic acid, DFT calculations, often using the B3LYP functional with a 6-311++G(**) basis set, have been successfully employed to analyze molecular geometry, vibrational frequencies, and electronic properties. chemicalbook.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich portions of the molecule, likely the sulfur atom of the mercapto group and the benzoxazole (B165842) ring system, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be distributed over the electron-deficient areas, such as the carboxylic acid group, marking the sites for nucleophilic attack. DFT calculations for related molecules like 4-mercaptobenzoic acid have been used to determine this HOMO-LUMO gap, providing insights into their chemical behavior. chemicalbook.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating, localized on the mercapto group and benzoxazole ring. |

| LUMO | -1.8 | Electron-accepting, localized on the carboxylic acid group. |

| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical reactivity and stability. |

Note: The values in this table are illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations for this compound.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In an ESP map, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), susceptible to nucleophilic attack.

For this compound, the ESP map would likely show a high negative potential (red) around the oxygen atoms of the carboxylic acid and the nitrogen atom of the benzoxazole ring, as well as the sulfur atom. These sites are potential hydrogen bond acceptors. chemicalbook.com A high positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid and the hydrogen of the mercapto group, identifying them as the most acidic protons and hydrogen bond donors. chemicalbook.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the dynamic behavior of the system. This allows for the exploration of the molecule's conformational landscape, identifying the most stable conformers and the energy barriers between them. For instance, MD simulations of a similar heterocyclic carboxylic acid, 5,6-benzocoumarin-3-carboxylic acid, have been used to monitor its conformational space within a protein binding pocket. lew.ro Such simulations can reveal how the molecule adapts its shape to fit into a binding site and the key interactions, like hydrogen bonds, that stabilize the complex. The root mean square deviation (RMSD) and radius of gyration (Rg) are often analyzed to assess the stability of the molecule's conformation over the simulation time. lew.ro

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds.

Table 2: Key Descriptor Classes for QSAR Analysis of this compound Derivatives (Illustrative)

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Electronic | Hammett Constant, Dipole Moment | Receptor binding affinity, metabolic stability. |

| Steric | Molar Refractivity, van der Waals Volume | Fit within a receptor binding pocket. |

| Hydrophobic | LogP | Membrane permeability, transport to the target site. |

| Topological | Wiener Index, Kier & Hall Indices | Overall molecular shape and branching. |

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can be invaluable for the structural elucidation of new compounds and for interpreting experimental spectra.

For this compound, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such predictions. mdpi.com By comparing the calculated chemical shifts with experimental data, the proposed structure can be confirmed. Theoretical calculations have been shown to be highly effective in assigning the complex NMR spectra of other heterocyclic carboxylic acids. mdpi.com

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For example, DFT calculations on 4-mercaptobenzoic acid have successfully correlated calculated vibrational frequencies with experimental FTIR and Raman spectra. chemicalbook.com

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

In a docking study of this compound, the molecule would be computationally placed into the binding site of a target protein. The algorithm would then explore various binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Docking studies on related benzoxazole derivatives have identified potential interactions with enzymes like DNA gyrase and various protein kinases. nih.gov For this compound, key interactions would likely involve the carboxylic acid group forming hydrogen bonds with polar amino acid residues in the active site, and the benzoxazole ring engaging in hydrophobic or pi-stacking interactions. The docking score provides an estimate of the binding affinity, helping to rank potential drug candidates.

Mechanistic Elucidation using Computational Methods

Computational chemistry serves as a powerful tool for elucidating the intricate reaction mechanisms of organic molecules. In the case of this compound, while direct and specific computational studies on its reaction mechanisms are not extensively available in public literature, a wealth of information can be inferred from theoretical investigations on its parent compound, 2-Mercaptobenzoxazole (B50546) (MBO). These studies, often employing Density Functional Theory (DFT), provide fundamental insights into the molecule's reactivity, tautomeric preferences, and the roles of its constituent atoms in chemical transformations.

A pivotal aspect of understanding the mechanistic pathways of 2-Mercaptobenzoxazole and its derivatives is the analysis of its tautomeric forms: the thione and thiol forms. Computational studies have been instrumental in determining the relative stabilities of these tautomers. Theoretical calculations performed at the B3LYP/6-31+G(d, p) level of theory have shown that the thione form of 2-Mercaptobenzoxazole is more stable than its thiol form in both the vacuum phase and in aqueous solution. researchgate.net This stability is a key factor in dictating the predominant species in a reaction mixture and, consequently, the likely reaction pathways.

The electronic properties of these tautomers, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting their chemical behavior. The energies and distributions of these orbitals help in identifying the nucleophilic and electrophilic centers within the molecule.

For 2-Mercaptobenzoxazole, computational analyses have revealed that the ion form, present in aqueous phases, exhibits the strongest reactivity. researchgate.net The presence of the carboxylic acid group at the 5-position in this compound is expected to significantly influence the electronic properties and, therefore, the mechanistic details of its reactions. The -COOH group is an electron-withdrawing group, which would affect the electron density distribution across the benzoxazole ring system. This, in turn, would modulate the energies of the HOMO and LUMO, potentially altering the sites and rates of reaction compared to the unsubstituted MBO.

Further mechanistic insights can be gained from the analysis of atomic charges, which are also calculable through computational methods. The distribution of partial charges on the nitrogen, oxygen, and sulfur atoms of the 2-Mercaptobenzoxazole core provides a map of the molecule's electrostatic potential, highlighting the atoms most likely to engage in electrostatic interactions, nucleophilic attacks, or electrophilic substitutions. researchgate.net The addition of a carboxylic acid group would further polarize the molecule, influencing its interaction with other reactants, solvents, and catalysts.

While detailed computational explorations of specific reactions involving this compound are yet to be widely published, the foundational computational work on 2-Mercaptobenzoxazole provides a robust framework for predicting its chemical behavior. Future computational studies will likely focus on modeling the transition states of its reactions, calculating activation energies, and mapping out complete potential energy surfaces to provide a comprehensive, atom-level understanding of its mechanistic pathways.

Biological and Biomedical Research Applications of 2 Mercaptobenzooxazole 5 Carboxylic Acid

Antimicrobial Efficacy Against Pathogenic Strains

Scientific investigations into the antimicrobial properties of various benzoxazole (B165842) derivatives have been undertaken; however, specific data concerning the efficacy of 2-Mercaptobenzooxazole-5-carboxylic acid against pathogenic bacteria and fungi is not documented in available research.

Antibacterial Activity (e.g., Gram-positive, Gram-negative)

A comprehensive search of scientific databases did not yield any studies that specifically evaluate the antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria. Research in this area tends to focus on other derivatives of the 2-mercaptobenzoxazole (B50546) scaffold or related heterocyclic systems. researchgate.nethumanjournals.com

Antifungal Activity (e.g., Candida albicans, Aspergillus niger, Botrytis cinerea, Fusarium oxysporum)

There is no available research data detailing the antifungal activity of this compound against the specified fungal strains of Candida albicans, Aspergillus niger, Botrytis cinerea, or Fusarium oxysporum. While the antifungal potential of the benzoxazole class of compounds is an area of interest, specific testing results for this particular molecule have not been published. researchgate.netnih.govmdpi.commdpi.com

Antiviral Properties and Mechanisms

The antiviral potential of this compound has not been specifically investigated in published studies. While research exists on the antiviral mechanisms of other benzoxazole and benzimidazole (B57391) derivatives, this information does not pertain to the subject compound. nih.gov

Enzyme Inhibition Studies

The inhibitory effects of this compound on key enzymes have not been a direct subject of published biomedical research.

Inhibition of Key Metabolic Enzymes (e.g., Xanthine (B1682287) Oxidase)

No specific data from in vitro or in vivo studies on the inhibition of xanthine oxidase by this compound is available. The scientific literature on xanthine oxidase inhibitors primarily focuses on other classes of carboxylic acids and heterocyclic compounds. nih.govnih.govmedchemexpress.com

Heparanase Inhibition

There are no dedicated studies reporting on the heparanase inhibitory activity of this compound. Research into heparanase inhibition has explored other benzoxazole derivatives, but specific IC50 values or mechanistic studies for this compound are not present in the available literature. nih.govaatbio.comnih.gov

Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are enzymes crucial for the metabolism of monoamine neurotransmitters. Their inhibition can be a therapeutic strategy for neurological disorders. Research has highlighted 2-mercaptobenzothiazoles, a class of compounds structurally related to 2-mercaptobenzooxazoles, as potent mechanism-based inhibitors of MAO. nih.gov This suggests that this compound could potentially exhibit similar inhibitory effects on MAO, warranting further investigation into its specific activity and therapeutic potential for conditions like Parkinson's disease or depression.

Heat Shock Protein 90 (Hsp90) Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer cell proliferation and survival. The inhibition of Hsp90 is a validated strategy in oncology. Notably, derivatives of 2-mercaptobenzothiazole (B37678) have been identified as inhibitors of Hsp90, indicating that the mercaptobenzothiazole scaffold is a viable starting point for the development of Hsp90 inhibitors. nih.gov Given the structural similarities, this compound may also interact with and inhibit Hsp90, presenting a potential avenue for anticancer drug discovery.

Cathepsin D Inhibition

Cathepsin D is a lysosomal aspartic protease that is implicated in cancer progression and metastasis. Its inhibition is being explored as a potential anticancer strategy. Studies have shown that 2-mercaptobenzothiazole derivatives can act as inhibitors of Cathepsin D. nih.gov This inhibitory activity against a key enzyme in tumor biology by a related compound class suggests that this compound could also possess the ability to inhibit Cathepsin D, making it a candidate for further screening and development in this area.

c-Jun N-terminal Kinase (JNK) Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by stress stimuli and are involved in various cellular processes, including inflammation and apoptosis. Dysregulation of JNK signaling is associated with several diseases. The 2-mercaptobenzothiazole scaffold has been identified as a core structure in the development of JNK inhibitors. nih.gov This finding points to the possibility that this compound might also function as a JNK inhibitor, offering a potential therapeutic approach for inflammatory conditions and other diseases driven by JNK signaling.

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. The development of novel anti-inflammatory agents is a continuous effort in medicinal chemistry. Research on related benzoxazole and benzothiazole (B30560) derivatives suggests that this compound may possess anti-inflammatory properties. For instance, a series of 2-aryl-5-benzoxazolealkanoic acid derivatives displayed notable anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov Specifically, compounds like 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid and 2-(4-fluorophenyl)-α-methyl-5-benzoxazoleacetic acid were found to be significantly more active than the standard drug phenylbutazone. nih.gov Furthermore, derivatives of 2-mercaptobenzothiazole have been investigated as inhibitors of leukotriene biosynthesis, which are key mediators of inflammation. nih.gov Studies on 5-ethoxy-2-mercapto benzimidazole derivatives have also shown anti-inflammatory activity. researchgate.net These findings collectively suggest that the benzoxazole and related heterocyclic cores are promising scaffolds for the development of new anti-inflammatory drugs.

Anticancer Potential and Cytotoxicity Mechanisms

The search for novel anticancer agents is a cornerstone of biomedical research. Derivatives of 2-mercaptobenzoxazole have shown promise as potential anticancer agents. A study focused on the design and synthesis of 2-mercaptobenzoxazole derivatives revealed that several compounds exhibited significant in vitro antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa). mdpi.com

One particular derivative, compound 6b from the study, demonstrated a broad spectrum of antitumor activity with IC₅₀ values of 6.83 µM (HepG2), 3.64 µM (MCF-7), 2.14 µM (MDA-MB-231), and 5.18 µM (HeLa). mdpi.comnih.gov This compound was also found to be a potent inhibitor of several protein kinases, including EGFR, HER2, VEGFR2, and CDK2, with IC₅₀ values in the nanomolar to low micromolar range. mdpi.comnih.gov The mechanism of action for this derivative was determined to involve the induction of caspase-dependent apoptosis and cell cycle arrest at the G2/M phase. mdpi.comnih.gov

However, it is important to note that not all benzoxazole carboxylic acid derivatives exhibit cytotoxic effects. In one study, a specific benzoxazole carboxylic acid was found to be non-cytotoxic at concentrations up to 50 μM. nih.gov This highlights the critical role of the specific substitutions on the benzoxazole ring in determining the anticancer activity.

Table 1: In Vitro Antiproliferative Activity of Selected 2-Mercaptobenzoxazole Derivatives mdpi.com

| Compound | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

| 4b | 19.34 | 15.61 | 9.72 | 18.45 |

| 4d | 12.87 | 9.83 | 6.42 | 11.27 |

| 5d | 8.21 | 6.15 | 2.14 | 7.39 |

| 6b | 6.83 | 3.64 | 2.14 | 5.18 |

| Doxorubicin | 2.45 | 1.87 | 1.23 | 2.11 |

| Sunitinib | 5.33 | 4.12 | 3.54 | 4.88 |

Table 2: Kinase Inhibitory Activity of Compound 6b mdpi.com

| Kinase | IC₅₀ (µM) |

| CDK2 | 0.886 |

| EGFR | 0.279 |

| HER2 | 0.224 |

| VEGFR2 | 0.565 |

Receptor Binding and Ligand Design Studies

The exploration of this compound and its derivatives in drug design is centered on their potential to interact with specific biological targets, such as enzymes and receptors. The principles of receptor binding and ligand design guide the synthesis of novel compounds with enhanced potency and selectivity.

Ligand design often begins with a core chemical structure, known as a scaffold, like the 2-mercaptobenzoxazole system. nih.gov Modifications are then systematically made to this scaffold to improve its interaction with the target protein's binding pocket. mdpi.com For instance, N-acylhydrazone derivatives are recognized as crucial components for potent kinase inhibitors as they can act as both proton donors and acceptors. nih.gov The design of new therapeutic agents often involves computational methods like molecular docking to predict the binding affinity and orientation of a ligand within a receptor's active site. chemrevlett.comijlpr.com These in silico studies help in prioritizing compounds for synthesis and biological testing.

In the context of related heterocyclic compounds, such as 2-mercaptobenzimidazole (B194830) derivatives, docking studies have been employed to investigate their potential binding to targets like the estrogen receptor alpha (ERα), a key target in breast cancer. chemrevlett.com Similarly, the structural basis for ligand recognition in G protein-coupled receptors (GPCRs), such as the hydroxy-carboxylic acid (HCA) receptors and serotonin (B10506) receptors, has been elucidated through cryo-electron microscopy. researchgate.netnih.govnih.gov These studies reveal that ligands are often held in deep pockets lined by specific amino acid residues, and the extracellular loops of the receptor can act as a "lid," enclosing the ligand. researchgate.netnih.gov Understanding these interactions is critical for designing ligands with high specificity for a particular receptor subtype. For example, in the 5-HT2A receptor, two distinct binding sites have been identified, one for agonists and another for antagonists, which allows for the rational design of molecules with specific functional outcomes. researchgate.net

The design strategy for derivatives of 2-mercaptobenzoxazole has focused on creating multi-kinase inhibitors for cancer therapy. nih.govmdpi.com By synthesizing a series of compounds with different substitutions on the core scaffold, researchers can perform structure-activity relationship (SAR) studies. mdpi.com These studies identify which chemical modifications lead to increased biological activity. For example, the introduction of a methoxy (B1213986) group or a pyrrole (B145914) ring system into certain 2-mercaptobenzoxazole derivatives was found to significantly enhance their potency against various cancer cell lines. mdpi.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling (Pre-clinical focus)

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a critical component of preclinical drug development that aims to understand the relationship between the concentration of a drug in the body and its pharmacological effect over time. taylorfrancis.com This translational science uses data from in vitro and in vivo animal studies to predict the behavior of a drug in humans, supporting the design of clinical trials and the selection of an appropriate dose. nih.govtaylorfrancis.com

The preclinical PK phase involves characterizing the absorption, distribution, metabolism, and excretion (ADME) of a compound in various animal species. nih.gov This data is then used, often in conjunction with allometric scaling or physiologically based pharmacokinetic (PBPK) modeling, to predict human PK parameters such as clearance and volume of distribution. nih.govmdpi.com

The PD component of the model links the drug concentration at the site of action to the observed biological effect. nih.gov This effect could be the inhibition of a specific enzyme or the suppression of tumor growth in a xenograft model. nih.govnih.gov For example, in the development of M8891, a methionine aminopeptidase (B13392206) 2 (MetAP2) inhibitor, researchers measured the accumulation of a MetAP2 substrate in mouse tumor xenografts to quantify the drug's PD effect. nih.gov

By integrating the PK and PD data into a cohesive model, researchers can simulate the drug's effect at different dose levels and schedules. nih.govnih.gov This integrated PK/PD modeling helps to define a target drug concentration or exposure level that is predicted to be efficacious in humans. nih.gov For the MET inhibitor tepotinib, a translational PK/PD model incorporating data from mouse xenograft studies and early clinical trials was used to establish that sustained inhibition of the target protein by more than 95% was necessary for tumor regression. nih.gov This finding was instrumental in selecting the recommended dose for Phase II clinical trials. nih.gov

While specific PK/PD models for this compound are not publicly available, the established methodologies would be applied to characterize its potential as a therapeutic agent. This would involve initial in vitro ADME profiling, followed by PK studies in animals to understand its disposition. These findings would then be linked to its biological activity in relevant preclinical disease models.

In vitro and In vivo Biological Evaluation Methodologies

The biological effects of this compound and its derivatives are assessed using a variety of established in vitro and in vivo methodologies.

In vitro Evaluation

In vitro assays are the first step in determining the biological activity of a new compound. For potential anticancer agents, a primary method is the evaluation of cytotoxicity against a panel of human cancer cell lines. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a widely used technique to measure cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of a compound. nih.govcore.ac.uk

Derivatives of 2-mercaptobenzoxazole have been evaluated against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7, MDA-MB-231), and cervical carcinoma (HeLa). nih.govmdpi.com Some of these derivatives have shown potent antiproliferative activity, with IC₅₀ values in the low micromolar range. nih.govmdpi.com For example, a derivative containing a pyrrole ring system demonstrated significant activity against all four cell lines, with IC₅₀ values ranging from 2.14 to 6.83 µM. mdpi.com To understand the mechanism of action, further in vitro studies can include enzyme assays. The aforementioned pyrrole-containing derivative was also found to be a potent inhibitor of several protein kinases, including EGFR, HER2, and VEGFR2, with IC₅₀ values in the nanomolar range. mdpi.com

Beyond cancer, derivatives of 2-mercaptobenzoxazole have been screened for other biological activities. These include antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, and antifungal activity against species such as Aspergillus niger and Candida albicans. researchgate.netzenodo.org

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4b | HepG2 | 19.34 | mdpi.com |

| MCF-7 | 12.51 | mdpi.com | |

| MDA-MB-231 | 9.72 | mdpi.com | |

| HeLa | 15.63 | mdpi.com | |

| 4d | HepG2 | 12.87 | mdpi.com |

| MCF-7 | 6.43 | mdpi.com | |

| MDA-MB-231 | 4.39 | mdpi.com | |

| HeLa | 8.16 | mdpi.com | |

| 5d | HepG2 | 7.42 | mdpi.com |

| MCF-7 | 4.18 | mdpi.com | |

| MDA-MB-231 | 2.81 | mdpi.com | |

| HeLa | 6.25 | mdpi.com | |

| 6b | HepG2 | 6.83 | mdpi.com |

| MCF-7 | 3.64 | mdpi.com | |

| MDA-MB-231 | 2.14 | mdpi.com | |

| HeLa | 5.18 | mdpi.com | |

| Doxorubicin | HepG2 | 4.51 | mdpi.com |

| MCF-7 | 3.27 | mdpi.com | |

| MDA-MB-231 | 2.53 | mdpi.com | |

| HeLa | 4.11 | mdpi.com | |

| Sunitinib | HepG2 | 7.14 | mdpi.com |

| MCF-7 | 4.62 | mdpi.com | |

| MDA-MB-231 | 3.17 | mdpi.com | |

| HeLa | 6.28 | mdpi.com |

In vivo Evaluation

Following promising in vitro results, compounds are advanced to in vivo studies using animal models to assess their efficacy and behavior in a whole organism. The choice of model depends on the therapeutic area of interest.

For anti-inflammatory activity, a common preclinical model is the carrageenan-induced rat paw edema assay. researchgate.net In this model, inflammation is induced by injecting carrageenan into the paw of a rat, and the ability of the test compound to reduce the resulting swelling is measured over time.

For anticancer drug development, xenograft models are frequently used. nih.gov These models involve implanting human cancer cells into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and its effect on tumor growth is monitored. nih.gov For example, a derivative of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide demonstrated dose-dependent inhibition of weight gain in diet-induced obese rats, a model relevant for metabolic diseases. nih.gov While specific in vivo data for this compound is limited in the public domain, these are the types of standard, well-validated models that would be employed to evaluate its therapeutic potential.

Materials Science and Engineering Applications of 2 Mercaptobenzooxazole 5 Carboxylic Acid

Corrosion Inhibition Properties for Metal Surfaces

Compounds containing mercapto-azole groups are well-established as effective corrosion inhibitors for a variety of metals and alloys, including steel, copper, and aluminum. The protective mechanism involves the adsorption of the inhibitor molecule onto the metal surface, forming a barrier that isolates the metal from the corrosive environment.

The parent molecule, 2-Mercaptobenzoxazole (B50546) (MBOH), and the closely related 2-mercaptobenzothiazole (B37678) (MBT) have been extensively studied.

For Copper: MBOH has been shown to be a mixed-type inhibitor for copper in chloride solutions. It forms a protective Cu(I)–MBOH complex on the copper surface with a layer thickness of approximately 1.4 ± 0.4 nm. researchgate.net Similarly, MBT demonstrates high protective properties for copper and its alloys, adsorbing in a planar orientation and forming bonds with the surface through its sulfur and nitrogen atoms. ijcsi.prosemanticscholar.org This adsorption can be a combination of physical and chemical processes, with chemisorption dominating on oxidized surfaces. ijcsi.pro

For Steel: MBT is an effective inhibitor for carbon steel in various acidic and corrosive environments. researchgate.netresearchgate.net The inhibition mechanism involves the formation of complexes between the inhibitor and iron ions on the steel surface. ustb.edu.cn The adsorption process often follows the Langmuir isotherm and can be spontaneous, involving both physical and chemical interactions. ustb.edu.cn Studies on API X60 pipeline steel in sour-corrosion environments showed that MBT reduces both anodic and cathodic reaction speeds. ustb.edu.cn